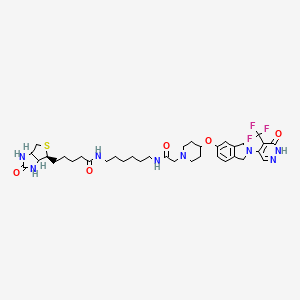

PARP7-probe-1

Description

Properties

Molecular Formula |

C36H49F3N8O5S |

|---|---|

Molecular Weight |

762.9 g/mol |

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[[2-[4-[[2-[6-oxo-5-(trifluoromethyl)-1H-pyridazin-4-yl]-1,3-dihydroisoindol-5-yl]oxy]piperidin-1-yl]acetyl]amino]hexyl]pentanamide |

InChI |

InChI=1S/C36H49F3N8O5S/c37-36(38,39)32-28(18-42-45-34(32)50)47-19-23-9-10-26(17-24(23)20-47)52-25-11-15-46(16-12-25)21-31(49)41-14-6-2-1-5-13-40-30(48)8-4-3-7-29-33-27(22-53-29)43-35(51)44-33/h9-10,17-18,25,27,29,33H,1-8,11-16,19-22H2,(H,40,48)(H,41,49)(H,45,50)(H2,43,44,51)/t27-,29-,33-/m0/s1 |

InChI Key |

JBOIALWTEFWUEK-GSZYCOFVSA-N |

Isomeric SMILES |

C1CN(CCC1OC2=CC3=C(CN(C3)C4=C(C(=O)NN=C4)C(F)(F)F)C=C2)CC(=O)NCCCCCCNC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6 |

Canonical SMILES |

C1CN(CCC1OC2=CC3=C(CN(C3)C4=C(C(=O)NN=C4)C(F)(F)F)C=C2)CC(=O)NCCCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6 |

Origin of Product |

United States |

Foundational & Exploratory

The Role of PARP7 in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 7 (PARP7), also known as TiPARP or ARTD14, is a member of the PARP superfamily of enzymes that catalyze the transfer of ADP-ribose units from NAD+ to target proteins. Unlike the well-studied PARP1, PARP7 is a mono-ADP-ribosyltransferase (MARylating) enzyme. Emerging evidence has positioned PARP7 as a critical negative regulator of innate immune signaling, particularly in the context of type I interferon (IFN-I) production. This technical guide provides an in-depth overview of the function of PARP7 in innate immunity, focusing on its molecular mechanisms, key experimental findings, and relevant methodologies for its study.

Core Function of PARP7 in Innate Immunity

PARP7 functions as a brake on the innate immune system, primarily by suppressing the production of type I interferons (IFN-α and IFN-β). This inhibitory role is crucial for maintaining immune homeostasis and preventing excessive inflammation and autoimmunity.[1][2] The expression of PARP7 itself is induced by IFN-I, establishing a negative feedback loop that tightly controls the duration and intensity of the interferon response.[1]

The catalytic activity of PARP7, specifically its ability to mono-ADP-ribosylate (MARylate) substrate proteins, is essential for its immunosuppressive functions.[1][2] Disruption of PARP7's enzymatic activity, either through genetic knockout or pharmacological inhibition, leads to a significant upregulation of IFN-I signaling and enhanced anti-viral and anti-tumor immunity.

Signaling Pathways Regulated by PARP7

PARP7 exerts its inhibitory effects on IFN-I production by targeting key signaling nodes within the cytosolic DNA and RNA sensing pathways, namely the cGAS-STING and RIG-I-MAVS pathways. Two primary mechanisms of action have been proposed:

Inhibition of TANK-Binding Kinase 1 (TBK1)

Several studies suggest that PARP7 can directly interact with and MARylate TBK1, a central kinase required for the activation of the transcription factor Interferon Regulatory Factor 3 (IRF3). This MARylation is proposed to inhibit the autophosphorylation and activation of TBK1, thereby preventing the downstream phosphorylation and activation of IRF3.

Disruption of the IRF3-CBP/p300 Transcriptional Complex

More recent evidence points to a mechanism where PARP7 acts downstream of TBK1. In this model, PARP7 interacts with activated, phosphorylated IRF3 in the nucleus. This interaction disrupts the association of IRF3 with the transcriptional co-activators CREB-binding protein (CBP) and p300, which are essential for the transcription of the IFN-β gene. While PARP7 interacts with IRF3, it does not appear to directly MARylate IRF3 itself. Instead, it may target other components of the transcriptional machinery or utilize a non-catalytic mechanism to sterically hinder the formation of the active transcription complex.

References

PARP7's Enigmatic Role in DNA Repair: A Technical Guide for Researchers

For Immediate Release

[CITY, STATE] – [DATE] – While the roles of PARP1 and PARP2 in the DNA damage response (DDR) are well-established pillars of cancer biology and therapy, the functions of other PARP family members remain comparatively enigmatic. This technical guide delves into the current understanding of Poly(ADP-ribose) Polymerase 7 (PARP7), a mono-ADP-ribosyltransferase, and its emerging, albeit indirect, mechanism of action in DNA repair. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive overview of PARP7's function, relevant experimental protocols, and its potential as a therapeutic target.

Executive Summary

PARP7, also known as TIPARP, is a mono-ADP-ribosyltransferase (mART) that catalyzes the transfer of a single ADP-ribose moiety from NAD+ to target proteins. Unlike the poly-ADP-ribose polymerases PARP1 and PARP2, which are central players in DNA single-strand break repair, a direct catalytic role for PARP7 in DNA repair has not been experimentally confirmed.[1] However, accumulating evidence suggests a regulatory function for PARP7 in the DNA damage response through the mono-ADP-ribosylation of key DNA repair proteins, including PARP1 itself.[1] This positions PARP7 as a potential modulator of genomic stability, with implications for cancer biology and the development of novel therapeutics. This guide will summarize the known molecular mechanisms, provide detailed experimental protocols for studying PARP7, and present available quantitative data to facilitate further research in this burgeoning field.

PARP7 Enzymatic Activity and Substrates

PARP7's primary function is the catalysis of mono-ADP-ribosylation (MARylation) on substrate proteins. This post-translational modification can alter the target protein's function, stability, or interaction with other molecules.[2] While a comprehensive list of PARP7 substrates is still under investigation, recent proteomic studies have begun to shed light on its interactome.

Enzymatic Activity

The enzymatic activity of PARP7 can be measured using various in vitro assays. These assays typically involve incubating recombinant PARP7 with a substrate (e.g., histones), NAD+, and a detection system to quantify the transfer of ADP-ribose.

Table 1: Quantitative Data on PARP7 Enzymatic Activity and Inhibition

| Parameter | Value | Cell Line/System | Reference |

| RBN2397 EC50 for PARP7 | ~7.6 nmol/L | In vitro (recombinant PARP7, Histone H2A/H2B substrate) | [3] |

| RBN2397 EC50 for PARP1 | 110 nmol/L | In vitro (recombinant PARP1, Histone H2A/H2B substrate) | [3] |

Known and Putative Substrates in DNA Repair

A key piece of evidence linking PARP7 to DNA repair is the identification of DNA repair proteins as its substrates. A recent study detected several DNA repair proteins, including PARP1 and PARP2, as targets of PARP7-mediated MARylation. This suggests that PARP7 may act upstream of these critical repair factors, modulating their activity or recruitment to sites of DNA damage.

Table 2: Putative PARP7 Substrates Involved in DNA Damage Response

| Substrate | Function in DNA Repair | Evidence | Reference |

| PARP1 | Key sensor and initiator of single-strand break repair (SSBR) and base excision repair (BER). Involved in homologous recombination (HR) and non-homologous end joining (NHEJ). | Mass spectrometry-based identification as a PARP7 substrate. | |

| PARP2 | Shares redundant functions with PARP1 in SSBR and BER. | Mass spectrometry-based identification as a PARP7 substrate. | |

| PARP4 | Role in DNA repair is less clear, but may be involved in vault complex functions. | Identified as a substrate of PARP7. |

Signaling Pathways and Mechanism of Action in DNA Repair

The current hypothesis for PARP7's mechanism of action in DNA repair centers on its ability to regulate the activity of other core DNA repair proteins through MARylation.

Regulation of PARP1 Activity

By mono-ADP-ribosylating PARP1, PARP7 could influence its enzymatic activity, its ability to bind to DNA breaks, or its interactions with other components of the repair machinery. This regulatory interaction could fine-tune the DNA damage response.

References

The Emergence of PARP7 as a Druggable Target in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, has rapidly emerged as a compelling target for cancer therapy.[1][2] As a mono-ADP-ribosyltransferase (MARylating enzyme), PARP7 plays a critical role in regulating cellular stress responses, notably as a negative regulator of the type I interferon (IFN) signaling pathway.[3][4][5] In the tumor microenvironment, this suppression of IFN signaling allows cancer cells to evade immune surveillance. Inhibition of PARP7 has been shown to reverse this immunosuppressive effect, unleashing a potent anti-tumor immune response and demonstrating direct cancer cell-autonomous cytotoxic effects. This guide provides an in-depth technical overview of the discovery and validation of PARP7 as a drug target, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the core signaling pathways.

Discovery and Validation of PARP7 as a Drug Target

The identification of PARP7 as a potential therapeutic target stemmed from its role in modulating the innate immune system. Researchers identified PARP7 as a key negative regulator of the cGAS-STING pathway, which is crucial for detecting cytosolic DNA and initiating an anti-viral and anti-tumor immune response.

The validation of PARP7 as a druggable target has been significantly advanced by the development of the first-in-class, potent, and selective small molecule inhibitor, RBN-2397 (atamparib). The discovery of RBN-2397 was enabled by high-throughput screening (HTS) and subsequent structure-based drug design to optimize its interaction with the nicotinamide adenine dinucleotide (NAD+) binding pocket of PARP7. Preclinical studies with RBN-2397 demonstrated that its inhibition of PARP7 catalytic activity restores type I IFN signaling in tumor cells, leading to complete tumor regressions and the induction of adaptive anti-tumor immunity in mouse models. These promising preclinical findings have led to the clinical investigation of RBN-2397 in patients with advanced solid tumors.

Quantitative Data on PARP7 Inhibition

The following tables summarize key quantitative data from preclinical and clinical studies of PARP7 inhibitors.

Table 1: In Vitro Potency and Selectivity of PARP7 Inhibitors

| Compound | Target | IC50 (nM) | Kd (nM) | Selectivity | Reference |

| RBN-2397 | PARP7 | < 3 | 0.22 | >50-fold over other PARPs | |

| (S)-XY-05 | PARP7 | 4.5 | - | Enhanced selectivity vs. RBN-2397 | |

| KMR-206 | PARP7 | - | - | >50-fold over most PARPs | |

| XLY-1 | PARP7 | 0.6 | - | Higher potency than RBN-2397 |

Table 2: Cellular Activity of PARP7 Inhibitors

| Compound | Cell Line | Assay | EC50 (nM) | Effect | Reference |

| RBN-2397 | NCI-H1373 (Lung Cancer) | Cell Proliferation | 20 | Inhibition of cell growth | |

| RBN-2397 | - | Cell MARylation | 1 | Inhibition of mono-ADP-ribosylation |

Table 3: In Vivo Efficacy of PARP7 Inhibitors

| Compound | Mouse Model | Tumor Type | Tumor Growth Inhibition (TGI) | Key Finding | Reference |

| (S)-XY-05 | CT26 Syngeneic | Colon Carcinoma | 83% | Strong antitumor effect via T-cell activation | |

| XYL-1 | - | - | 76.5% (at 50 mg/kg) | Significant tumor growth inhibition |

Table 4: Clinical Trial Data for RBN-2397 (NCT04053673)

| Phase | Patient Population | Dosing | Key Observations | Reference |

| Phase 1 | Advanced Solid Tumors (n=50 in dose escalation) | 25 mg to 500 mg BID | Well-tolerated, dose-dependent plasma exposure, preliminary anti-tumor activity | |

| Phase 1 | Advanced Solid Tumors | - | Confirmed Partial Response in 1 HR+, HER2- breast cancer patient; Stable Disease in 9 patients for >4 months | |

| Phase 1 | Advanced Solid Tumors | - | Increased expression of interferon-stimulated genes and CD8+ T cells in tumor biopsies |

Signaling Pathways Involving PARP7

PARP7 is implicated in several key signaling pathways that are critical in cancer.

Type I Interferon (IFN) Signaling

PARP7 acts as a negative regulator of the type I IFN response. In cancer cells, cytosolic DNA fragments can activate the cGAS-STING pathway, leading to the production of type I interferons and an anti-tumor immune response. PARP7 is proposed to MARylate and inhibit TBK1, a key kinase in this pathway, thereby dampening the immune response. Inhibition of PARP7 removes this brake, leading to the activation of IRF3, increased IFN production, and subsequent immune cell recruitment.

Caption: PARP7 negatively regulates the cGAS-STING-TBK1 axis of type I interferon signaling.

Aryl Hydrocarbon Receptor (AHR) Signaling

PARP7 was initially identified as a target gene of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. PARP7 is involved in a negative feedback loop where it ADP-ribosylates AHR, marking it for proteasomal degradation.

Caption: PARP7 is part of a negative feedback loop in AHR signaling.

Androgen Receptor (AR) Signaling

In prostate cancer, PARP7 has been identified as a direct target gene of the Androgen Receptor (AR) and acts as a regulator of AR signaling. PARP7 can ADP-ribosylate the AR, which is then recognized by the PARP9/DTX3L complex, modulating the transcriptional activity of a subset of AR-target genes.

Caption: PARP7 modulates androgen receptor signaling through ADP-ribosylation.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments used in the validation of PARP7 as a drug target.

Cell Viability Assay (e.g., Crystal Violet or MTT Assay)

Objective: To determine the effect of PARP7 inhibitors on cancer cell proliferation.

Materials:

-

Cancer cell line of interest (e.g., NCI-H1373, OVCAR3, OVCAR4)

-

Complete cell culture medium

-

PARP7 inhibitor (e.g., RBN-2397) dissolved in DMSO

-

96-well or 12-well plates

-

Phosphate-buffered saline (PBS)

-

Fixing solution (e.g., 4% paraformaldehyde or methanol)

-

Staining solution (e.g., 0.5% crystal violet in 25% methanol or MTT reagent)

-

Solubilization solution (for MTT, e.g., DMSO or Sorenson's glycine buffer)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well or 12-well plate at a density that allows for logarithmic growth throughout the experiment (e.g., 1x104 cells/well for a 12-well plate). Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the PARP7 inhibitor in complete medium. Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control (DMSO).

-

Incubation: Incubate the plates for the desired duration (e.g., 6 days), replenishing the medium with fresh compound every 2-3 days.

-

Staining (Crystal Violet):

-

Wash the cells once with PBS.

-

Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Wash the plates with water and allow them to dry.

-

Add crystal violet solution and incubate for 10-20 minutes.

-

Wash the plates with water and allow them to dry completely.

-

Solubilize the stain with 10% acetic acid or methanol.

-

Measure the absorbance at a wavelength of 570-590 nm.

-

-

Staining (MTT):

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution and incubate until the formazan crystals are dissolved.

-

Measure the absorbance at a wavelength of 570 nm.

-

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the results to determine the IC50 value.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of a PARP7 inhibitor in a mouse model.

Materials:

-

Immunocompromised or syngeneic mice (e.g., BALB/c or C57BL/6)

-

Cancer cell line (e.g., CT26)

-

PARP7 inhibitor formulated for oral or intraperitoneal administration

-

Vehicle control

-

Calipers for tumor measurement

-

Sterile syringes and needles

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1x106 cells in 100 µL of PBS) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer the PARP7 inhibitor or vehicle control according to the predetermined dosing schedule (e.g., daily oral gavage).

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size, or for a specified duration. Euthanize mice and excise tumors for further analysis (e.g., immunohistochemistry, gene expression analysis).

-

Data Analysis: Plot the average tumor volume over time for each group to assess the treatment effect. Calculate the tumor growth inhibition (TGI) percentage.

Genome-Wide CRISPR-Cas9 Knockout Screen

Objective: To identify genes whose loss confers sensitivity or resistance to PARP7 inhibition.

Materials:

-

Cas9-expressing cancer cell line

-

Pooled lentiviral sgRNA library (e.g., GeCKOv2)

-

Lentivirus packaging plasmids

-

HEK293T cells for lentivirus production

-

Polybrene

-

PARP7 inhibitor

-

Genomic DNA extraction kit

-

PCR reagents for sgRNA amplification

-

Next-generation sequencing platform

Procedure:

-

Lentivirus Production: Co-transfect HEK293T cells with the sgRNA library plasmids and packaging plasmids to produce lentivirus.

-

Library Transduction: Transduce the Cas9-expressing cancer cell line with the lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.5) to ensure that most cells receive only one sgRNA.

-

Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).

-

Cell Population Splitting: Split the cell population into two groups: one treated with the PARP7 inhibitor at a concentration that inhibits growth by approximately 20-30% (IC20-IC30), and a control group treated with vehicle (DMSO).

-

Drug Treatment and Cell Passage: Culture the cells for several passages (e.g., 14-21 days) to allow for the enrichment or depletion of cells with specific gene knockouts.

-

Genomic DNA Extraction: Harvest the cells from both the treated and control populations and extract genomic DNA.

-

sgRNA Amplification and Sequencing: Use PCR to amplify the sgRNA-encoding regions from the genomic DNA. Subject the PCR products to next-generation sequencing to determine the representation of each sgRNA in both populations.

-

Data Analysis: Analyze the sequencing data to identify sgRNAs that are significantly enriched (conferring resistance) or depleted (conferring sensitivity) in the inhibitor-treated population compared to the control population.

PARP7 Enzymatic Activity Assay (Chemiluminescent)

Objective: To measure the enzymatic activity of PARP7 and the inhibitory effect of compounds in a biochemical assay.

Materials:

-

Recombinant PARP7 enzyme

-

Histone-coated 96-well or 384-well plate

-

Biotinylated NAD+

-

PARP assay buffer

-

Streptavidin-HRP

-

Chemiluminescent substrate (ECL)

-

Luminometer

Procedure:

-

Plate Coating: Coat a 96-well or 384-well plate with histone proteins.

-

Reaction Setup: In each well, add the PARP7 enzyme, the test compound (inhibitor) at various concentrations, and the PARP assay buffer.

-

Initiate Reaction: Add biotinylated NAD+ to initiate the enzymatic reaction. Incubate the plate at room temperature for a specified time (e.g., 1 hour). The reaction involves the transfer of biotinylated ADP-ribose to the histone substrate.

-

Detection:

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-HRP, which will bind to the biotinylated ADP-ribose on the histones. Incubate for 1 hour.

-

Wash the plate again.

-

Add the chemiluminescent substrate.

-

-

Signal Measurement: Immediately measure the chemiluminescence using a luminometer. The signal intensity is proportional to the PARP7 activity.

-

Data Analysis: Plot the signal intensity against the inhibitor concentration to determine the IC50 value.

Conclusion

The discovery and validation of PARP7 as a drug target represent a significant advancement in the field of oncology. Its role as a key negative regulator of the type I interferon response provides a clear rationale for its inhibition to overcome immune evasion by cancer cells. The development of potent and selective inhibitors like RBN-2397 has provided crucial tools to probe the biology of PARP7 and has shown promising preclinical and early clinical results. The multifaceted involvement of PARP7 in other critical cancer-related pathways, such as AHR and AR signaling, further underscores its therapeutic potential across a range of malignancies. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug developers working to further elucidate the role of PARP7 and advance the development of novel cancer therapies targeting this exciting new pathway.

References

Identifying Novel Substrates of PARP7: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of PARP7 Substrate Identification

Poly(ADP-ribose) polymerase 7 (PARP7), also known as TCDD-inducible poly(ADP-ribose) polymerase (TIPARP), is a mono-ADP-ribosyltransferase (MARylating enzyme) that plays a crucial role in a variety of cellular processes, including transcriptional regulation, immune responses, and cancer progression.[1][2][3] Unlike other PARP family members that synthesize poly(ADP-ribose) chains, PARP7 transfers a single ADP-ribose moiety from NAD+ to its substrate proteins.[2][4] This post-translational modification, known as MARylation, alters the function, stability, and localization of target proteins. The identification of PARP7 substrates is therefore critical for understanding its biological functions and for the development of novel therapeutic strategies targeting this enzyme.

This technical guide provides a comprehensive overview of the methodologies used to identify novel substrates of PARP7, summarizes key findings from recent studies, and outlines the signaling pathways in which PARP7 and its substrates are involved.

Methodologies for Identifying PARP7 Substrates

The identification of direct substrates of PARP7 has been historically challenging due to the transient nature of mono-ADP-ribosylation and the lack of specific antibodies. However, recent advancements in chemical genetics and proteomics have enabled the development of robust methods for capturing and identifying PARP7 substrates.

Analog-Sensitive PARP7 (asPARP7) Chemical Genetics Approach

A powerful technique for identifying direct substrates of a specific PARP enzyme involves a chemical genetics approach that utilizes an engineered "analog-sensitive" PARP7 (asPARP7) mutant. This mutant is engineered to accommodate a bulky NAD+ analog that is not efficiently used by wild-type PARPs.

Experimental Protocol: asPARP7 Substrate Identification

-

Generation of asPARP7 Mutant: Site-directed mutagenesis is performed on the PARP7 gene to create a "hole" in the NAD+ binding pocket. A common mutation is the substitution of a larger amino acid with a smaller one, such as S563G.

-

Synthesis of "Clickable" NAD+ Analogs: NAD+ analogs are synthesized with a chemical "handle" (e.g., an alkyne group) at a position that fits into the engineered active site of the asPARP7. An example of such an analog is 8-Bu(3-yne)T-NAD+.

-

In Vitro or In-Cellulo Labeling:

-

In Vitro: Purified recombinant asPARP7 is incubated with cell lysates or purified proteins in the presence of the clickable NAD+ analog.

-

In Cellulo: Cells are engineered to express asPARP7 and then treated with a cell-permeable version of the clickable NAD+ analog.

-

-

Click Chemistry: After the MARylation reaction, the alkyne-modified substrates are "clicked" to a reporter molecule containing an azide group, such as biotin-azide or a fluorescent dye-azide. This is typically achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

-

Enrichment of Labeled Proteins: Biotinylated substrates are enriched using streptavidin- or NeutrAvidin-conjugated beads.

-

Mass Spectrometry Analysis: The enriched proteins are digested (e.g., with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and the specific sites of MARylation.

Workflow for asPARP7-based Substrate Identification

Caption: Workflow of the asPARP7 chemical genetics approach.

Affinity Purification-Mass Spectrometry (AP-MS)

Another approach to identify PARP7 substrates is through affinity purification coupled with mass spectrometry (AP-MS). This method relies on the interaction between PARP7 and its substrates.

Experimental Protocol: AP-MS for Substrate Identification

-

Expression of Tagged PARP7: Cells are transfected with a construct expressing tagged PARP7 (e.g., FLAG-tagged, HA-tagged, or GFP-tagged).

-

Cell Lysis and Immunoprecipitation: Cells are lysed under conditions that preserve protein-protein interactions. The tagged PARP7 and its interacting proteins are then immunoprecipitated using an antibody against the tag.

-

Elution and Mass Spectrometry: The immunoprecipitated protein complexes are eluted from the beads and analyzed by LC-MS/MS to identify the co-precipitated proteins.

-

Data Analysis: Putative substrates are identified by comparing the proteins co-precipitated with PARP7 to those from a control immunoprecipitation (e.g., using an isotype control antibody or cells expressing an empty vector).

A variation of this method involves the use of macrodomain-based affinity resins, such as Af1521, which specifically bind to ADP-ribosylated proteins.

Workflow for Macrodomain-based Substrate Enrichment

Caption: Macrodomain-based enrichment of MARylated proteins.

Identified Novel Substrates of PARP7

Using these advanced methodologies, numerous novel substrates of PARP7 have been identified, shedding light on its diverse cellular functions.

| Substrate | Cellular Process | Identification Method | Reference |

| α-tubulin | Microtubule dynamics, cell motility | asPARP7-MS | |

| Aryl Hydrocarbon Receptor (AHR) | Xenobiotic response, immune regulation | AP-MS, asPARP7-MS | |

| Androgen Receptor (AR) | Androgen signaling | Co-immunoprecipitation | |

| Estrogen Receptor (ER) | Estrogen signaling | Luciferase reporter assay | |

| Fos-related antigen 1 (FRA1) | Transcriptional regulation, immune signaling | Not specified in abstracts | |

| TBK1 | Type I interferon signaling | Not specified in abstracts | |

| DEAD-box helicase 5 (DDX5) | RNA metabolism | AP-MS (Af1521) | |

| RNA-binding protein 14 (RBM14) | RNA processing | AP-MS (Af1521) | |

| hnRNP H1 | RNA processing | AP-MS (Af1521) | |

| PARP13 (ZC3HAV1) | Antiviral response | Chemical genetics | |

| Histones | Chromatin regulation | In vitro assays | |

| PARP7 (automodification) | Self-regulation | In vitro assays, asPARP7-MS |

This table is a summary of substrates mentioned in the provided search results and may not be exhaustive.

A large-scale proteomic study using the asPARP7 approach in ovarian cancer and HeLa cells identified approximately 500 common high-confidence protein substrates and an additional 500 unique substrates in each cell line. Gene ontology analysis of these common substrates revealed enrichment for proteins involved in cell-cell adhesion and cytoskeleton organization.

Signaling Pathways Involving PARP7 and its Substrates

The identification of PARP7 substrates has been instrumental in elucidating its role in key signaling pathways, particularly in cancer and immunology.

Type I Interferon (IFN) Signaling

PARP7 is a negative regulator of the type I interferon (IFN) response. It can suppress IFN signaling by MARylating and inhibiting the kinase activity of TBK1, a key component of the cGAS-STING and RIG-I/MAVS pathways that sense cytosolic nucleic acids. Inhibition of PARP7 restores type I IFN signaling, leading to enhanced anti-tumor immunity.

PARP7 in Type I IFN Signaling Pathway

Caption: PARP7 negatively regulates Type I IFN signaling.

Nuclear Receptor Signaling

PARP7 modulates the activity of several nuclear receptors, including the Aryl Hydrocarbon Receptor (AHR), Androgen Receptor (AR), and Estrogen Receptor (ER).

-

AHR: PARP7 is a target gene of AHR and, in a negative feedback loop, PARP7 MARylates AHR, leading to its proteasomal degradation.

-

AR: In prostate cancer cells, PARP7 MARylates the AR, which is then recognized by the DTX3L/PARP9 complex, modulating AR transcriptional activity.

-

ER: PARP7's catalytic activity is required to repress ERα signaling in breast cancer cells.

PARP7 in AHR Signaling

Caption: Negative feedback loop of PARP7 on AHR signaling.

Microtubule Dynamics

PARP7 has been shown to MARylate α-tubulin, a key component of microtubules. This modification promotes microtubule instability, which can impact cancer cell growth and motility. Depletion of PARP7 or mutation of the MARylation sites on α-tubulin increases microtubule stability and reduces the growth of ovarian cancer cells.

Drug Development Implications

The discovery of PARP7's role in suppressing anti-tumor immunity has made it an attractive target for cancer therapy. Small molecule inhibitors of PARP7, such as RBN-2397, have been developed and are currently in clinical trials. These inhibitors work by blocking the catalytic activity of PARP7, thereby restoring type I IFN signaling and promoting an anti-tumor immune response. The identification of PARP7 substrates and the elucidation of its signaling pathways are crucial for understanding the mechanism of action of these inhibitors and for identifying patient populations that are most likely to benefit from PARP7-targeted therapies.

Conclusion

The development of innovative chemical genetics and proteomic approaches has led to a significant expansion in our knowledge of the PARP7 "MARylome." The identification of a diverse range of substrates has revealed the multifaceted role of PARP7 in regulating key cellular processes, from immune signaling to cytoskeletal dynamics. This in-depth understanding of PARP7's functions and its network of substrates provides a solid foundation for the continued development of targeted therapies for cancer and other diseases. Future research will likely focus on the functional consequences of MARylation for each identified substrate and the interplay between different PARP7-regulated pathways.

References

- 1. Identification of PARP-7 substrates reveals a role for MARylation in microtubule control in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Loss of PARP7 Increases Type I Interferon Signaling in EO771 Breast Cancer Cells and Prevents Mammary Tumor Growth by Increasing Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of the Development Progress of PARP-7 Drug Target [synapse-patsnap-com.libproxy1.nus.edu.sg]

Regulation of PARP7 Expression in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase that has emerged as a critical regulator in various cancer types. Its expression and activity are tightly controlled at multiple levels, including transcriptional, post-transcriptional, and post-translational stages. Dysregulation of PARP7 has been implicated in cancer progression, immune evasion, and response to therapy. This technical guide provides an in-depth overview of the core mechanisms governing PARP7 expression in cancer cells, presents quantitative data in structured tables, details key experimental protocols, and visualizes complex signaling pathways and workflows using Graphviz diagrams.

Introduction

PARP7 is a member of the PARP family of enzymes that catalyze the transfer of ADP-ribose units to target proteins, a post-translational modification known as ADP-ribosylation. Unlike the well-studied PARP1 and PARP2, which are involved in poly-ADP-ribosylation and DNA damage repair, PARP7 is a mono-ADP-ribosyltransferase (MARylating enzyme)[1][2]. Its role in cancer is multifaceted, influencing key cellular processes such as innate immunity, nuclear receptor signaling, and protein degradation[1][2][3]. Understanding the intricate regulation of PARP7 expression is paramount for developing novel therapeutic strategies that target this enzyme in cancer.

Transcriptional Regulation of PARP7

The expression of the PARP7 gene is controlled by several key transcription factors that are often dysregulated in cancer.

Androgen Receptor (AR) Signaling

In prostate cancer, PARP7 is a direct target gene of the Androgen Receptor (AR). Upon androgen binding, the AR translocates to the nucleus and binds to androgen response elements in the PARP7 promoter, driving its transcription. This AR-PARP7 signaling axis is a crucial component of androgen-dependent prostate cancer progression.

Aryl Hydrocarbon Receptor (AHR) Signaling

PARP7, also known as TCDD-inducible poly-ADP-ribose polymerase (TiPARP), was initially identified as a target of the Aryl Hydrocarbon Receptor (AHR). Ligand-activated AHR forms a heterodimer with the AHR nuclear translocator (ARNT) and binds to AHR response elements (AHREs) in the regulatory regions of the PARP7 gene, leading to its upregulation. This pathway is not only involved in xenobiotic metabolism but also plays a role in cancer cell signaling.

Estrogen Receptor (ER) Signaling

In breast cancer, PARP7 expression is induced by 17β-estradiol (E2) through the Estrogen Receptor α (ERα). ERα is recruited to the PARP7 promoter, stimulating its transcription. This establishes a feedback loop where PARP7, in turn, can negatively regulate ERα activity.

Other Transcriptional Regulators

PARP7 expression is also influenced by other signaling pathways, including:

-

Hypoxia-Inducible Factor 1α (HIF-1α): Under hypoxic conditions, HIF-1α can induce PARP7 expression.

-

Liver X Receptors (LXRs): PARP7 is a target of LXRs, which are nuclear receptors involved in cholesterol and fatty acid metabolism.

-

Type I Interferon (IFN-I) Signaling: The IFN-I response can also regulate PARP7 expression.

Post-Transcriptional and Post-Translational Regulation

Beyond transcriptional control, the levels and activity of the PARP7 protein are finely tuned by post-transcriptional and post-translational mechanisms, primarily revolving around its stability.

Protein Stability and Degradation

PARP7 is an exceptionally short-lived protein, with a half-life of approximately 4.5 minutes under basal conditions in prostate cancer cells. This rapid turnover is mediated by the proteasome.

Androgen signaling not only induces PARP7 transcription but also post-transcriptionally stabilizes the PARP7 protein. In the presence of androgens, the half-life of PARP7 is significantly extended to about 25.6 minutes. This stabilization leads to the accumulation of PARP7 protein in the nucleus, a major site of its action. The structural integrity of PARP7, including its catalytic domain, Cys3His1 zinc finger, and WWE domains, is crucial for its rapid degradation.

Auto-ADP-ribosylation

PARP7 is known to undergo auto-mono-ADP-ribosylation. This self-modification is linked to its rapid turnover, as mutations in the catalytic domain that abolish its enzymatic activity lead to a significant increase in its half-life. This suggests that auto-ADP-ribosylation may act as a signal for proteasomal degradation.

Regulation by Proteotoxic Stress

Under conditions of proteotoxic stress, PARP7 is stabilized. It then acts as a sensor, labeling other proteins for degradation, thereby playing a role in maintaining protein homeostasis.

PARP7 in Cancer-Relevant Signaling Pathways

PARP7's regulatory role extends to several key signaling pathways that are central to cancer biology.

Negative Regulation of Type I Interferon (IFN-I) Signaling

A critical function of PARP7 in cancer is its role as a negative regulator of the type I interferon (IFN-I) response. PARP7 can suppress IFN-I signaling at multiple levels. One proposed mechanism involves the ADP-ribosylation of TBK1, a key kinase in the pathway, which prevents its autophosphorylation and activation, thereby impairing the downstream IFN-I response. By dampening this innate immune signaling pathway within tumor cells, PARP7 helps cancer cells evade immune detection and destruction. Inhibition of PARP7 can restore IFN-I signaling, leading to enhanced anti-tumor immunity.

Modulation of Nuclear Receptor Signaling

PARP7 acts as a crucial modulator of nuclear receptor activity through mono-ADP-ribosylation.

-

Androgen Receptor (AR): PARP7-mediated ADP-ribosylation of the AR can modulate its transcriptional activity. Recent findings suggest that PARP7 generates an ADP-ribosyl degron on AR, marking it for degradation by the proteasome, which forms a negative feedback loop.

-

Aryl Hydrocarbon Receptor (AHR): PARP7 creates a negative feedback loop by mono-ADP-ribosylating AHR, which marks it for proteasomal degradation.

-

Estrogen Receptor (ER): PARP7 can mono-ADP-ribosylate ERα, leading to the repression of its signaling activity. This modification can also promote the proteolytic degradation of ERα.

Regulation of Other Transcription Factors

PARP7's influence extends to other transcription factors involved in cancer. For instance, PARP7-mediated ADP-ribosylation of Fos-related antigen 1 (FRA1) protects it from proteasomal degradation. Stabilized FRA1 then negatively regulates the expression of genes involved in apoptosis and immune signaling.

Quantitative Data on PARP7 Regulation

The following tables summarize key quantitative data related to PARP7 expression and regulation.

Table 1: PARP7 Protein Half-Life in Prostate Cancer Cells

| Condition | Cell Line | Half-Life (minutes) | Citation |

| Basal (untreated) | PC3-Flag-AR/HA-PARP7 | 4.5 ± 0.1 | |

| Androgen (R1881) Treatment | PC3-Flag-AR/HA-PARP7 | 25.2 ± 1.5 | |

| Androgen (R1881) Treatment (12h) | PC3-Flag-AR (endogenous PARP7) | 30.7 ± 2.8 | |

| Androgen (R1881) Treatment (24h) | PC3-Flag-AR (endogenous PARP7) | 27.1 ± 1.8 | |

| Catalytic Mutant (H532A) | PC3-Flag-AR/HA-PARP7 | ~34.0 | |

| Catalytic Mutant (Y564A) | PC3-Flag-AR/HA-PARP7 | ~40.7 |

Table 2: Effect of PARP7 Overexpression on ERα Target Gene Expression in MCF-7 Cells

| Target Gene | Condition | Fold Change in mRNA Level (vs. E2 alone) | Citation |

| GREB1 | Doxycycline-induced PARP7 overexpression + E2 | Reduced | |

| TFF1 | Doxycycline-induced PARP7 overexpression + E2 | Reduced |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to study PARP7 regulation.

Determination of Protein Half-Life (Cycloheximide Chase Assay)

Objective: To measure the rate of PARP7 protein degradation.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., PC3-Flag-AR/HA-PARP7) at an appropriate density. Treat with androgen (e.g., 2 nM R1881) or vehicle for the desired duration to induce and/or stabilize PARP7.

-

Inhibition of Protein Synthesis: Add cycloheximide (CHX) at a final concentration of 100 µg/mL to the culture medium to block new protein synthesis.

-

Time-Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 5, 10, 20, 30, 60 minutes).

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against PARP7 (or its tag, e.g., HA) and a loading control (e.g., tubulin or actin).

-

Quantification and Analysis: Quantify the band intensities using densitometry. Normalize the PARP7 signal to the loading control for each time point. Plot the natural logarithm of the normalized PARP7 signal against time. The half-life is calculated from the slope of the linear regression line.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

Objective: To determine if PARP7 physically interacts with a target protein (e.g., ERα).

Protocol:

-

Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease inhibitors.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the protein of interest (e.g., anti-ERα) or an isotype control IgG overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using an antibody against the putative interacting partner (e.g., anti-PARP7).

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if a transcription factor (e.g., ERα) binds to the PARP7 promoter region.

Protocol:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with a specific antibody against the transcription factor of interest (e.g., anti-ERα) or a control IgG.

-

Immune Complex Capture: Use protein A/G beads to pull down the antibody-chromatin complexes.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers specific to the putative binding site in the PARP7 promoter.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key regulatory networks and experimental procedures related to PARP7.

Caption: Transcriptional regulation of the PARP7 gene by various signaling pathways.

Caption: Post-translational regulation of PARP7 protein stability.

Caption: PARP7 as a negative regulator of Type I Interferon signaling.

Caption: Workflow for Chromatin Immunoprecipitation (ChIP) assay.

Conclusion and Future Directions

The regulation of PARP7 expression in cancer cells is a complex process involving a convergence of transcriptional, post-transcriptional, and post-translational control mechanisms. Its role as a modulator of key cancer-related pathways, including AR, AHR, ER, and IFN-I signaling, positions it as a promising therapeutic target. The development of specific PARP7 inhibitors, such as RBN-2397, has shown potential in preclinical and clinical studies by reactivating anti-tumor immunity.

Future research should focus on further elucidating the complete repertoire of PARP7 substrates in different cancer contexts, understanding the mechanisms of resistance to PARP7 inhibitors, and identifying patient populations most likely to benefit from PARP7-targeted therapies. A deeper understanding of the intricate regulatory networks governing PARP7 will undoubtedly pave the way for innovative and effective cancer treatments.

References

The Structural Biology of PARP7's Catalytic Domain: A Technical Guide for Researchers and Drug Developers

An In-Depth Examination of the Core Engine of a Rising Immuno-oncology Target

Poly(ADP-ribose) polymerase 7 (PARP7), also known as TiPARP, has emerged as a critical negative regulator in key signaling pathways, making its catalytic domain a compelling target for therapeutic intervention, particularly in oncology. This technical guide provides a comprehensive overview of the structural and functional characteristics of the PARP7 catalytic domain, offering researchers, scientists, and drug development professionals a detailed resource to inform their work.

Introduction to the PARP7 Catalytic Domain

PARP7 is a mono-ADP-ribosyltransferase (mART) that catalyzes the transfer of a single ADP-ribose moiety from NAD+ to substrate proteins. This post-translational modification, known as MARylation, modulates the function of target proteins involved in diverse cellular processes, including innate immunity, hormone receptor signaling, and cellular stress responses.

The PARP7 protein is a multi-domain enzyme, but its catalytic activity resides within the C-terminal PARP domain, also referred to as the ADP-ribosyltransferase (ART) domain. A defining feature of the PARP7 catalytic domain, and other mARTs, is a conserved Histidine-Tyrosine-Isoleucine (H-Y-I) motif within the active site, which is crucial for NAD+ binding and catalysis. This contrasts with the H-Y-E motif found in poly-ADP-ribose polymerases like PARP1.

Structural Insights into the PARP7 Catalytic Domain

As of late 2025, a crystal structure of the human PARP7 catalytic domain has not been deposited in the Protein Data Bank (PDB). However, structural understanding has been significantly advanced through homology modeling, primarily based on the crystal structure of the related PARP12 catalytic domain in complex with the PARP7 inhibitor RBN-2397 (PDB ID: 6V3W)[1]. This model has been instrumental in the rational design of selective PARP7 inhibitors.

The catalytic domain of PARP7 adopts a conserved fold typical of the PARP superfamily, characterized by a central β-sheet flanked by α-helices. The NAD+ binding pocket is a key feature, and subtle differences in the architecture of this pocket across the PARP family are exploited for the development of selective inhibitors. For instance, the exquisite selectivity of the inhibitor KMR-206 for PARP7 over PARP1/2 is attributed to its interaction with a unique hydrophobic sub-pocket adjacent to the NAD+ binding site in PARP7.

Quantitative Data Summary

The following tables summarize key quantitative data related to the PARP7 catalytic domain and its inhibitors.

| Parameter | Value | Notes |

| Enzyme Kinetics | ||

| Km for NAD+ | Data not available | The Michaelis constant (Km) for NAD+ has not been reported in the reviewed literature. This value is crucial for understanding the enzyme's affinity for its co-substrate. |

| kcat | Data not available | The turnover number (kcat), representing the number of substrate molecules converted per enzyme molecule per second, has not been reported for PARP7. |

| Inhibitor Potency | ||

| RBN-2397 | ||

| IC50 (biochemical) | < 3 nM | Potent inhibition of PARP7 enzymatic activity in biochemical assays[2]. |

| EC50 (in vitro) | 7.6 nM | Effective concentration for inhibiting PARP7's ADP-ribosyltransferase activity on histone substrates in vitro[3]. |

| EC50 (cellular MARylation) | 1 nM | Effective concentration for inhibiting cellular mono-ADP-ribosylation. |

| Kd | 1 nM | High-affinity binding to the PARP7 catalytic domain. |

| KMR-206 | ||

| IC50 (biochemical) | Data not available | While described as equipotent to RBN-2397 in vitro, a specific IC50 value from the reviewed literature is not available. |

| EC50 (cellular viability) | 104 nM | Effective concentration for decreasing the viability of NCI-H1373 cells. |

| Structural Data | ||

| PDB ID | Homology Model | Based on the PARP12 structure (PDB ID: 6V3W, Resolution: 2.04 Å) in complex with RBN-2397. The PARP15 catalytic domain has been crystallized at 1.60 Å resolution (PDB ID: 7PX7). |

Key Signaling Pathways Involving the PARP7 Catalytic Domain

The catalytic activity of PARP7 plays a pivotal role in regulating several signaling pathways implicated in cancer and immunity.

Type I Interferon (IFN-I) Signaling

PARP7 acts as a negative regulator of the type I interferon response, a critical component of the innate immune system's defense against viruses and cancer cells. The catalytic activity of PARP7 is thought to suppress the activation of TANK-binding kinase 1 (TBK1), a key kinase in the IFN-I pathway, thereby dampening the downstream production of interferons. Inhibition of PARP7's catalytic activity with small molecules like RBN-2397 restores IFN-I signaling, leading to an anti-tumor immune response.

Aryl Hydrocarbon Receptor (AHR) Signaling

PARP7 is a target gene of the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor. In a negative feedback loop, PARP7's catalytic activity represses AHR-dependent transcription. It is proposed that PARP7 MARylates AHR, although the precise functional consequence of this modification is still under investigation. Inhibition of PARP7 catalytic activity enhances AHR signaling.

Androgen Receptor (AR) Signaling

In prostate cancer, PARP7 plays a crucial role in regulating the androgen receptor (AR). PARP7 is a direct target of AR, and its expression is induced by androgens. The catalytic activity of PARP7 leads to the MARylation of AR on cysteine residues. This modification creates a binding site for the PARP9/DTX3L complex, which in turn regulates the transcriptional output of a subset of AR-target genes. More recently, it has been shown that PARP7-mediated MARylation of AR can also create a degron, marking the receptor for proteasomal degradation via the E3 ligase DTX2, thus establishing a negative feedback loop.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the study of the PARP7 catalytic domain.

Recombinant PARP7 Expression and Purification

A common method for producing recombinant PARP7 for structural and biochemical studies involves expression in Sf9 insect cells using a baculovirus expression system.

Workflow for Recombinant PARP7 Expression and Purification

Detailed Protocol:

-

Cloning: The full-length human PARP7 cDNA is cloned into a baculovirus transfer vector (e.g., pFastBac) with an N-terminal affinity tag (e.g., FLAG or His6-tag) for purification.

-

Baculovirus Generation: The recombinant transfer vector is used to generate recombinant bacmids in E. coli. These bacmids are then transfected into Sf9 insect cells to produce an initial stock of recombinant baculovirus.

-

Viral Amplification: The initial virus stock is used to infect a larger culture of Sf9 cells to amplify the virus titer over several rounds.

-

Large-Scale Expression: A large volume of Sf9 cells is infected with the high-titer recombinant baculovirus. Expression is typically carried out for 48-72 hours at 27°C.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Lysis is performed by sonication or dounce homogenization.

-

Purification:

-

The lysate is clarified by high-speed centrifugation.

-

The supernatant is incubated with an appropriate affinity resin (e.g., anti-FLAG M2 agarose or Ni-NTA resin).

-

The resin is washed extensively to remove non-specifically bound proteins.

-

The tagged PARP7 is eluted using a competitive ligand (e.g., FLAG peptide or imidazole).

-

For structural studies, the affinity tag can be removed by cleavage with a specific protease (e.g., TEV protease), followed by a final polishing step using size-exclusion chromatography to obtain a highly pure and homogenous protein sample.

-

PARP7 Enzymatic Activity Assay (Chemiluminescent)

This assay measures the mono-ADP-ribosylation activity of PARP7 on a histone substrate.

Workflow for Chemiluminescent PARP7 Assay

Detailed Protocol (based on commercially available kits):

-

Plate Coating: A 96- or 384-well plate is coated with a histone protein mixture and incubated overnight at 4°C.

-

Blocking: The wells are washed and then blocked with a blocking buffer to prevent non-specific binding.

-

Enzymatic Reaction:

-

Recombinant PARP7 enzyme is added to the wells.

-

Test compounds (potential inhibitors) at various concentrations are added.

-

The reaction is initiated by the addition of a reaction mixture containing biotinylated NAD+.

-

The plate is incubated at room temperature to allow the MARylation of the coated histones by PARP7.

-

-

Detection:

-

The wells are washed to remove unreacted reagents.

-

Streptavidin-HRP (horseradish peroxidase) conjugate is added, which binds to the biotinylated ADP-ribose incorporated onto the histones.

-

After another incubation and wash step, a chemiluminescent HRP substrate is added.

-

The resulting luminescence, which is proportional to PARP7 activity, is measured using a plate reader.

-

Protein Crystallography

While a specific protocol for PARP7 is not available, a general workflow for the crystallization of a soluble protein like the PARP7 catalytic domain can be outlined.

General Workflow for Protein Crystallography

Detailed Protocol Steps:

-

Sample Preparation: A highly pure (>95%) and concentrated (5-10 mg/mL) solution of the PARP7 catalytic domain is prepared in a suitable buffer.

-

Crystallization Screening: High-throughput screening is performed using commercially available crystallization screens that cover a wide range of chemical space (precipitants, salts, and pH). The hanging-drop or sitting-drop vapor diffusion method is commonly used.

-

Optimization: Initial crystallization "hits" (conditions that produce small or poorly formed crystals) are optimized by systematically varying the concentrations of the protein, precipitant, and other additives, as well as temperature.

-

Crystal Harvesting and Cryo-protection: Single, well-diffracting crystals are harvested and briefly soaked in a cryo-protectant solution to prevent ice formation during freezing. The crystals are then flash-frozen in liquid nitrogen.

-

Data Collection: X-ray diffraction data are collected from the frozen crystal at a synchrotron source.

-

Structure Determination: The diffraction data are processed, and the phases are determined, often by molecular replacement using a homologous structure (like PARP12) as a search model.

-

Model Building and Refinement: An atomic model of the PARP7 catalytic domain is built into the electron density map and refined to improve its fit to the experimental data.

-

Validation: The final model is validated to ensure its stereochemical quality and agreement with the diffraction data.

Conclusion

The catalytic domain of PARP7 is a well-validated therapeutic target with significant potential in immuno-oncology and beyond. While a definitive crystal structure remains to be elucidated, homology modeling and the development of potent and selective inhibitors have provided substantial insights into its structure and function. The experimental protocols and signaling pathway diagrams presented in this guide offer a robust framework for researchers to further investigate the intricate biology of PARP7 and to advance the development of novel therapeutics targeting this important enzyme. Future work to determine the high-resolution crystal structure of the PARP7 catalytic domain, both alone and in complex with substrates and inhibitors, will be invaluable for structure-based drug design and for a deeper understanding of its catalytic mechanism and regulation.

References

PARP7 Mono-ADP-Ribosylation Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a member of the PARP family of enzymes that catalyzes the transfer of a single ADP-ribose moiety from NAD+ to target proteins, a post-translational modification known as mono-ADP-ribosylation (MARylation).[1][2] Emerging as a critical regulator in various cellular processes, PARP7 has garnered significant attention for its roles in innate immunity, cancer progression, and nuclear receptor signaling.[1][2][3] This technical guide provides an in-depth overview of the known substrates of PARP7, the experimental methodologies used for their identification, and the functional consequences of their MARylation.

Known PARP7 Substrates and Sites of Mono-ADP-Ribosylation

PARP7 targets a diverse range of proteins, influencing their stability, activity, and interactions. The functional outcomes of PARP7-mediated MARylation are context-dependent, leading to either protein stabilization or degradation. A summary of key identified PARP7 substrates is presented below.

| Target Protein | Functional Role of Target | Consequence of MARylation | Amino Acid Acceptor(s) | References |

| PARP7 (auto-modification) | Catalytic activity, protein stability | Regulates its own protein levels, potentially marking for degradation. | Not specified | |

| PARP13 (ZC3HAV1) | Regulator of antiviral innate immunity | Preferentially MARylated on cysteine residues in its RNA binding zinc finger domain. | Cysteine | |

| TBK1 | Kinase in cytosolic nucleic acid-sensing pathways | Prevents autophosphorylation and activation, impairing the type I interferon response. | Not specified | |

| FRA1 (FOSL1) | Transcription factor | Protects from proteasomal degradation, supporting its function in negatively regulating IRF1. | Not specified | |

| Aryl Hydrocarbon Receptor (AHR) | Ligand-dependent transcription factor | Marks for proteasomal degradation, creating a negative feedback loop. | Not specified | |

| Estrogen Receptor α (ERα) | Nuclear hormone receptor | Marks for proteasomal degradation; modification occurs in the ligand-independent transactivation domain. | Not specified | |

| Androgen Receptor (AR) | Nuclear hormone receptor | Marks for proteasomal degradation; MARylation occurs on key cysteine residues in the N-terminal domain upon agonist binding. | Cysteine | |

| Hypoxia-inducible factor 1α (HIF-1α) | Transcription factor | Recruited to nuclear bodies and ADP-ribosylated, leading to degradation. | Not specified | |

| c-Myc | Transcription factor | Encapsulated in nuclear condensates and targeted for degradation. | Not specified | |

| α-tubulin | Cytoskeletal protein | Promotes microtubule instability. | Glutamate | |

| Histones | Chromatin components | May contribute to maintaining an open chromatin structure. | Not specified | |

| CBP/p300 | Transcriptional co-activators | Identified as interactors and potential targets. | Not specified |

Signaling Pathways Regulated by PARP7 MARylation

PARP7 is a key node in several signaling pathways, most notably acting as a negative regulator of the type I interferon (IFN-I) response and modulating nuclear receptor activity.

Negative Regulation of Type I Interferon Signaling

PARP7 dampens the innate immune response to cytosolic nucleic acids. Upon sensing of viral or tumor-derived DNA or RNA by cGAS or RIG-I/MDA5 respectively, a signaling cascade is initiated that leads to the activation of the kinase TBK1. PARP7 can MARylate TBK1, which prevents its activating autophosphorylation, thereby inhibiting the downstream phosphorylation of IRF3 and subsequent production of type I interferons.

Modulation of Nuclear Receptor Signaling and Protein Stability

A significant function of PARP7 is the regulation of nuclear receptors and other transcription factors. PARP7-mediated MARylation often serves as a signal for proteasomal degradation, thus controlling the transcriptional output governed by these factors. For example, PARP7 MARylates the Androgen Receptor (AR), Estrogen Receptor (ER), and Aryl Hydrocarbon Receptor (AHR), leading to their degradation. This creates a negative feedback loop, as the expression of PARP7 itself can be induced by these same transcription factors. Conversely, PARP7 can stabilize certain proteins, such as the transcription factor FRA1, by protecting it from proteasomal degradation.

References

The Role of PARP7 in the Viral Response: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of Poly(ADP-ribose) Polymerase 7 (PARP7), a mono-ADP-ribosyltransferase, and its critical function as a negative regulator of the innate immune response to viral infections. We will explore its mechanism of action, its role in specific viral contexts, and the therapeutic potential of its inhibition.

Introduction: PARP7 and Mono-ADP-Ribosylation (MARylation)

The Poly(ADP-ribose) Polymerase (PARP) superfamily consists of enzymes that catalyze the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) onto target proteins.[1][2] While some PARPs create long chains of poly-ADP-ribose (PARylation), PARP7 is a mono-ADP-ribosyltransferase (MART) that attaches a single ADP-ribose moiety to its substrates.[3][4] This post-translational modification, known as mono-ADP-ribosylation (MARylation), alters the function, stability, or interaction of target proteins, thereby influencing a variety of cellular pathways.[3]

PARP7, also known as TCDD-inducible poly(ADP-ribose) polymerase (TIPARP), is a crucial regulator of innate immune signaling. Its expression is often induced by viral infections, including those caused by coronaviruses and influenza. Emerging evidence has firmly established PARP7 as a key negative regulator of the type I interferon (IFN-I) response, a fundamental arm of the host's antiviral defense system.

The Innate Antiviral Response: A Brief Overview

The innate immune system relies on pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs), such as viral nucleic acids. Two central pathways for detecting viral DNA and RNA are:

-

cGAS-STING Pathway (Cytosolic DNA): Cyclic GMP-AMP synthase (cGAS) binds to cytosolic DNA, catalyzing the production of cGAMP. cGAMP then activates the stimulator of interferon genes (STING) protein located on the endoplasmic reticulum.

-

RIG-I-MAVS Pathway (Cytosolic RNA): Retinoic acid-inducible gene I (RIG-I) and related sensors detect viral RNA in the cytoplasm. Upon activation, they signal through the mitochondrial antiviral-signaling protein (MAVS).

Both pathways converge on the activation of TANK-binding kinase 1 (TBK1). Activated TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3), leading to its dimerization, nuclear translocation, and the subsequent transcription of type I interferons (IFN-α/β). Secreted IFN-I then acts in an autocrine and paracrine manner to induce the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state.

PARP7's Mechanism of Action: Suppressing the IFN-I Response

PARP7 acts as a brake on the innate immune system by intervening at critical steps in the IFN-I signaling cascade. Its inhibitory functions are dependent on its catalytic MARylation activity.

3.1 Direct Inhibition of TBK1: The primary mechanism of PARP7-mediated immunosuppression is the direct inhibition of TBK1. PARP7 physically interacts with TBK1 and MARylates it. This post-translational modification prevents TBK1's autophosphorylation, thereby blocking its activation and halting all downstream signaling to IRF3. Consequently, the production of IFN-I is significantly impaired.

3.2 Interference with IRF3 Holocomplex: Beyond TBK1, studies have revealed that PARP7 can also inhibit signaling downstream of TBK1. Mechanistically, PARP7 interacts with IRF3 via its catalytic domain and disrupts the formation of the IRF3:CBP/p300 transcriptional holocomplex, which is essential for IFN-I gene transcription. This provides a secondary layer of suppression, ensuring a robust shutdown of the interferon response.

3.3 The Aryl Hydrocarbon Receptor (AHR) Axis: PARP7 expression is regulated by the ligand-induced transcription factor Aryl Hydrocarbon Receptor (AHR). Activation of AHR, for instance by tryptophan metabolites during inflammation, can upregulate PARP7, which in turn suppresses the IFN-I response. This creates a feedback loop where inflammatory signals can actively dampen antiviral immunity through a PARP7-dependent mechanism.

Role of PARP7 in Specific Viral Infections

PARP7's role as a pro-viral factor has been observed across multiple virus families. By suppressing the host's primary defense mechanism, PARP7 creates a more permissive environment for viral replication.

-

Coronaviruses (SARS-CoV-2, MHV): Infection with coronaviruses leads to a striking upregulation of multiple MARylating PARPs, including PARP7. Studies with mouse hepatitis virus (MHV) show that PARP7 functions as a pro-viral factor; its knockdown reduces viral replication and increases IFN expression. This suggests that coronaviruses may exploit the AHR-PARP7 axis to suppress the host's innate immune response.

-

Influenza Virus: PARP7 has been reported to have both pro- and anti-viral functions during influenza A virus infection. While it can increase viral replication by reducing type I interferon signaling, other studies report that it can also antagonize infection, highlighting a complex, context-dependent role.

-

Other RNA Viruses (VSV, SINV): In models using Vesicular Stomatitis Virus (VSV), inhibition of PARP7 suppresses viral replication efficiency. For Sindbis virus (SINV), PARP7 has been shown to bind viral RNA and promote its degradation via the exosome complex, suggesting a more direct antiviral role in certain contexts.

Therapeutic Implications: PARP7 Inhibition

Given its role as a key suppressor of antiviral immunity, PARP7 has emerged as a promising therapeutic target. The inhibition of PARP7's catalytic activity can restore the type I IFN response, enhancing the host's ability to fight infections and cancer.

5.1 RBN-2397 (Atamparib): A Clinical-Stage PARP7 Inhibitor RBN-2397 is a potent and selective small-molecule inhibitor of PARP7 that has entered clinical development. By binding to the NAD+-binding pocket, it inhibits PARP7's MARylation activity.

-

Antiviral Activity: In macrophages, RBN-2397 augments IFN-I production by elevating RIG-I and STING signaling. This leads to increased TBK1 phosphorylation, suppression of viral replication (e.g., VSV), and amplified expression of ISGs.

-

Anti-Tumor Activity: In oncology, RBN-2397 restores the IFN-I response in tumor cells, leading to tumor regression and the induction of adaptive immune memory. This effect is dependent on inducing IFN signaling within the tumor cells, making them more visible to the immune system.

Quantitative Data Summary

The following tables summarize key quantitative findings related to PARP7 and its inhibition.

Table 1: Potency of PARP7 Inhibitors

| Compound | Target | Assay Type | IC50 | Citation(s) |

|---|---|---|---|---|

| RBN-2397 | PARP7 | Probe Displacement | < 3 nM | |

| RBN-2397 | PARP7 | NanoBRET Cellular Assay | ~1 nM | |

| KMR-206 | PARP7 | Biochemical Inhibition | 7.6 nM |

| (S)-XY-05 | PARP7 | Biochemical Inhibition | 4.5 nM | |

Table 2: Effects of PARP7 Modulation on Viral and Immune Responses | Model System | Modulation | Key Finding | Effect Size | Citation(s) | | :--- | :--- | :--- | :--- | :--- | | Macrophages (BMDM) | RBN-2397 Treatment + VSV Infection | Suppressed viral replication | Significant reduction | | | Macrophages (BMDM) | RBN-2397 Treatment + Poly(I:C) | Increased IFN-β production | Significant increase | | | A549, NHBE, Calu-3 cells | SARS-CoV-2 Infection | Upregulation of PARP7 mRNA | >4-fold in Calu-3 | | | BMDMs | MHV Infection | Knockdown of PARP7 | Reduced viral replication | Significant reduction | | | MEF cells | Knockout of PARP7 + 3pRNA/cGAMP | Increased IFN-β expression | Synergistic induction | |

Key Experimental Protocols

This section details the methodologies for cornerstone experiments used to investigate PARP7's function.

6.1 Western Blotting for IFN Pathway Activation This technique is used to measure the phosphorylation status of key signaling proteins like TBK1 and STAT1, which indicates pathway activation.

-

Protocol:

-

Cell Treatment: Culture cells (e.g., RAW264.7 macrophages) and treat with a PARP7 inhibitor (e.g., RBN-2397) or DMSO control for a specified time.

-

Stimulation: Stimulate cells with a PAMP mimic (e.g., poly(I:C) for RIG-I, cGAMP for STING) or infect with a virus for various time points.

-

Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis & Transfer: Separate 20-40 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-pTBK1, anti-TBK1, anti-pSTAT1, anti-STAT1) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

6.2 In Vitro PARP7 Activity Assay This assay measures the enzymatic activity of PARP7 and is used for screening inhibitors. Commercial kits are widely available.

-

Protocol (Chemiluminescent Assay Principle):

-

Coating: A 96-well plate is pre-coated with histone proteins, which serve as a substrate for MARylation.

-

Enzyme Reaction: Recombinant PARP7 enzyme is added to the wells along with a biotinylated NAD+ substrate mixture and the test compound (inhibitor). The reaction is incubated to allow MARylation to occur.

-

Detection: Streptavidin-HRP is added, which binds to the biotinylated ADP-ribose now attached to the histones.

-

Signal Generation: An ECL substrate is added. The HRP catalyzes a reaction that produces light.

-

Measurement: The chemiluminescent signal, which is proportional to PARP7 activity, is measured using a luminometer. A decrease in signal in the presence of a test compound indicates inhibition.

-

6.3 Viral Plaque Assay This assay quantifies the number of infectious viral particles (plaque-forming units, PFU) in a sample, allowing for the assessment of how PARP7 inhibition affects viral replication.

-

Protocol:

-

Cell Seeding: Plate a monolayer of susceptible cells (e.g., Vero cells for VSV) in 6-well plates and grow to confluence.

-

Sample Preparation: Prepare 10-fold serial dilutions of the virus-containing supernatant collected from experimental cultures.

-

Infection: Remove media from the cell monolayer and infect with 100-200 µL of each viral dilution for 1 hour, allowing the virus to adsorb.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., 2% methylcellulose or agar in DMEM) to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates for 2-5 days until plaques (zones of cell death) are visible.

-

Visualization & Counting: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet. Count the number of plaques to calculate the viral titer (PFU/mL).

-

Conclusion and Future Directions

PARP7 is a pivotal negative regulator of the type I interferon response. By MARylating and inactivating key signaling components such as TBK1, it effectively dampens the host's primary antiviral defense, a mechanism that is exploited by various viruses to promote their replication.

The development of potent and selective PARP7 inhibitors like RBN-2397 represents a promising host-targeted therapeutic strategy. By "releasing the brakes" on the innate immune system, these inhibitors can restore a robust antiviral state. This approach holds potential not only for treating viral infections but also for immuno-oncology, where reactivating IFN signaling in the tumor microenvironment is a key goal.

Future research should focus on:

-

Identifying the full spectrum of PARP7 substrates within the immune signaling network to further elucidate its regulatory roles.

-

Investigating the efficacy of PARP7 inhibitors against a broader range of clinically relevant viruses, including emerging pathogens.

-

Exploring combination therapies, such as pairing PARP7 inhibitors with direct-acting antivirals or immune checkpoint inhibitors, to achieve synergistic effects.

Understanding the intricate role of PARP7 in the host-virus conflict continues to open new avenues for therapeutic intervention, with the potential to significantly impact the treatment of viral diseases and cancer.

References

- 1. The Antiviral Activities of Poly-ADP-Ribose Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The PARP inhibitor rucaparib blocks SARS-CoV-2 virus binding to cells and the immune reaction in models of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PARP7 negatively regulates the type I interferon response in cancer cells and its inhibition triggers antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

PARP7: A Key Negative Regulator of Type I Interferon Signaling and a Novel Target for Immuno-oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerase 7 (PARP7), a mono-ADP-ribosyltransferase (MARylating enzyme), has emerged as a critical negative regulator of the type I interferon (IFN-I) signaling pathway.[1] This pathway is a cornerstone of the innate immune response to viral infections and cellular stress, including the presence of cytosolic nucleic acids in cancer cells. By suppressing IFN-I production, PARP7 allows tumor cells to evade immune surveillance.[2][3] Consequently, the inhibition of PARP7 has become a promising therapeutic strategy to reactivate anti-tumor immunity. This technical guide provides a comprehensive overview of the molecular mechanisms underlying PARP7-mediated IFN-I suppression, details key experimental methodologies used to investigate this pathway, and presents quantitative data from seminal studies. Furthermore, it visualizes the core signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals in the field of immuno-oncology.

Introduction: The Role of PARP7 in Innate Immunity

The innate immune system provides the first line of defense against pathogens and cellular abnormalities. A key component of this system is the type I interferon (IFN-I) response, which is potently activated by the presence of foreign or misplaced nucleic acids in the cytoplasm.[4] The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a primary sensor of cytosolic DNA.[5] Upon activation, this pathway converges on the TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the interferon regulatory factor 3 (IRF3). Activated IRF3 translocates to the nucleus and drives the transcription of IFN-β and other IFN-stimulated genes (ISGs), leading to an anti-viral state and the recruitment of adaptive immune cells.